molecular formula C21H28ClNO3 B560066 Propafenone (D7 hydrochloride) CAS No. 1219799-06-0

Propafenone (D7 hydrochloride)

Cat. No. B560066
M. Wt: 384.952
InChI Key: XWIHRGFIPXWGEF-YYEJEILISA-N
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Description

Propafenone (D7 hydrochloride) is an antiarrhythmic drug . It is supplied in scored, film-coated tablets for oral administration . It is used in certain situations to prevent serious heart rhythm disorders .


Synthesis Analysis

Propafenone hydrochloride was synthesized from phenol and acetic anhydride by esterification, Fries rearrangement, condensation with benzaldehyde, and catalytic reduction to give 2′-hydroxydihydrochalcone, which was subjected to etherification with epichlorohydrin, amination with n-propylamine, and HCl salt formation . Another method involves the synthesis of dual emissive carbon dots (DECDs) through one-step solvothermal treatment with m-aminophenol and citric acid .


Molecular Structure Analysis

The molecular formula of Propafenone (D7 hydrochloride) is C21H28ClNO3 . It has a molecular weight of 384.9 g/mol .


Chemical Reactions Analysis

In the presence of Propafenone, the fluorescence signal at 340 nm decreased, while the signal at 420 nm gradually increased . This indicates that Propafenone can interact with other substances and affect their fluorescence properties .


Physical And Chemical Properties Analysis

Propafenone (D7 hydrochloride) has a molecular weight of 384.9 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 11 .

Scientific Research Applications

  • Stereoselective Effects on Cardiovascular Activity : Propafenone exhibits different β-blocking actions but equal effects on sodium channel-dependent antiarrhythmic class 1 activity. It suggests that optically pure (R)-propafenone hydrochloride could provide specific antiarrhythmic class 1 therapy with reduced β-blocking side effects compared to the current racemic mixture (Stoschitzky et al., 1990).

  • Peripheral Neuropathy : Propafenone hydrochloride, when used for ventricular arrhythmias, has been associated with peripheral neuropathy, a condition that resolved after discontinuing the drug (Galasso et al., 1995).

  • Suppression of Chronic Stable Ventricular Arrhythmias : Propafenone has been shown to significantly reduce ventricular ectopic activity, indicating its efficacy in the treatment of chronic stable ventricular arrhythmias (Schamroth et al., 1985).

  • Gross Hematuria : There's a probable association between gross hematuria and propafenone therapy, as indicated by case reports and literature reviews (Chen et al., 2019).

  • Chemical Synthesis : Propafenone hydrochloride has been synthesized from phenol and acetic anhydride, with an overall yield of 25% (Xiuzhen et al., 2009).

  • Effects on Intracellular Calcium and Ventricular Fibrillation : Propafenone affects intracellular calcium and left ventricular performance, showing a dose-dependent depressive effect on left ventricular function (Stefenelli et al., 1992).

  • Liver Function Test Impairment : Cholestasis, a rare side effect of propafenone, has been observed, generally accompanied by clinical symptoms and reversible upon discontinuation of the treatment (Arinzon & Fridman, 2001).

  • Antimalarial Lead Optimization : Propafenone analogues have been developed to address its cardiac ion channel and pharmacokinetic liabilities, showing potent inhibition of drug-sensitive and drug-resistant strains of Plasmodium falciparum, which causes malaria (Lowes et al., 2011).

  • Visual Hallucination Side Effect : Propafenone hydrochloride can cause various side effects, including visual hallucinations, especially at therapeutic doses (Korkmaz et al., 2016).

  • Extended Release Drug Delivery System : Extended release formulations of Propafenone Hydrochloride have been developed using release retarding agents, offering a more consistent plasma level concentration and bioavailability (Pawar et al., 2011).

Safety And Hazards

Propafenone may cause a new or worsening heartbeat pattern . It should not be used if you have heart failure, Brugada syndrome, sick sinus syndrome, AV block (without a pacemaker), severe low blood pressure, very slow heartbeats, a severe electrolyte imbalance, shortness of breath, or if you recently had a heart attack .

properties

IUPAC Name

1-[2-[3-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2,14D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIHRGFIPXWGEF-YYEJEILISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propafenone (D7 hydrochloride)

Citations

For This Compound
1
Citations
G Vuyyala - NVEO-NATURAL VOLATILES & ESSENTIAL OILS …, 2021 - nveo.org
… Approximately 2 mg of Propafenone D7 Hydrochloride was weighed and transferred to 2 mL volumetric flask to make approximately 1.0 mg/mL stock solution with HPLC grade methanol…
Number of citations: 0 www.nveo.org

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